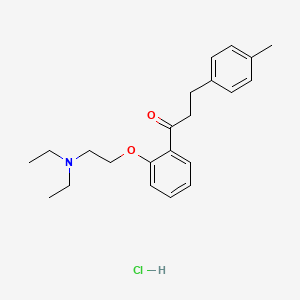
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-methylphenyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-methylphenyl)-, hydrochloride is a synthetic organic compound with a complex structure
Métodos De Preparación
The synthesis of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-methylphenyl)-, hydrochloride involves several steps. The primary synthetic route includes the reaction of 1-(4-methylphenyl)-2-(2-(diethylamino)ethoxy)ethanone with hydrochloric acid. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-methylphenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-methylphenyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-methylphenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-methylphenyl)-, hydrochloride can be compared with other similar compounds, such as:
- 1-Propanone, 2-(diethylamino)-1-(4-methylphenyl)
- 1-Propanone, 1-(4-methylphenyl)-2-(2-(diethylamino)ethoxy)
These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Propiedades
Número CAS |
22908-72-1 |
|---|---|
Fórmula molecular |
C22H30ClNO2 |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-4-23(5-2)16-17-25-22-9-7-6-8-20(22)21(24)15-14-19-12-10-18(3)11-13-19;/h6-13H,4-5,14-17H2,1-3H3;1H |
Clave InChI |
ZGHRNEFBXPNEJD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14709446.png)
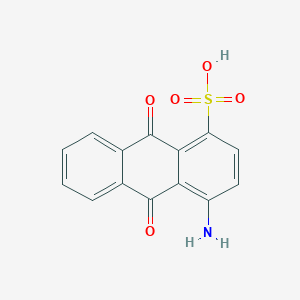
![Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B14709460.png)
![O-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl] benzylsulfanylmethanethioate](/img/structure/B14709461.png)
![6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B14709472.png)
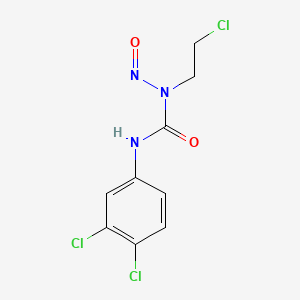
![2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone](/img/structure/B14709486.png)
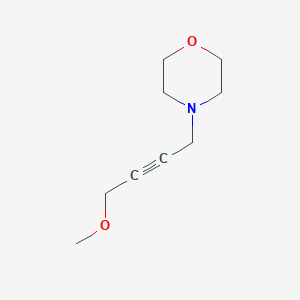
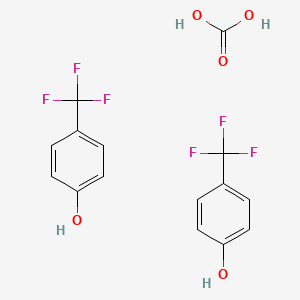
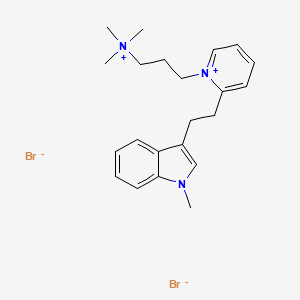
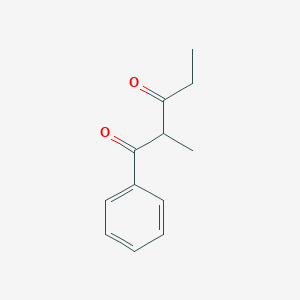
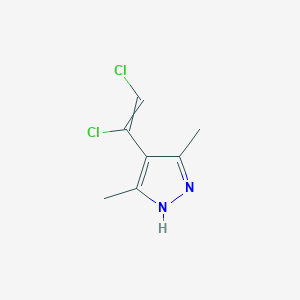
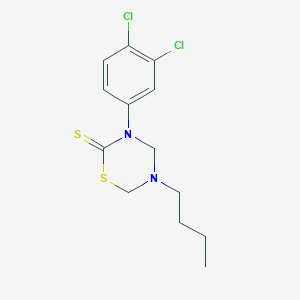
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)
